![molecular formula C10H10O4S B3029261 Naphthalene-1-sulfonic acid hydrate CAS No. 6036-48-2](/img/structure/B3029261.png)
Naphthalene-1-sulfonic acid hydrate
Overview
Description
Naphthalene-1-sulfonic acid is an organic compound with the formula C10H7SO3H . It is a colorless, water-soluble solid, often available as the dihydrate C10H7SO3H.2H2O . It is one of two mono sulfonic acids of naphthalene, the other being the more stable naphthalene-2-sulfonic acid . The compound is mainly used in the production of dyes .
Synthesis Analysis
Naphthalene-1-sulfonic acid undergoes many reactions, some of which are or were of commercial interest . Upon heating with dilute aqueous acid, it reverts to naphthalene . Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid .Molecular Structure Analysis
The molecular formula of Naphthalene-1-sulfonic acid is C10H8O3S . The molecular weight is 208.23 g·mol−1 . The IUPAC Standard InChI is InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H, (H,11,12,13) .Chemical Reactions Analysis
Naphthalene-1-sulfonic acid undergoes many reactions, some of which are or were of commercial interest . Upon heating with dilute aqueous acid, it reverts to naphthalene . Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid .Physical And Chemical Properties Analysis
Naphthalene-1-sulfonic acid is a white solid with a melting point of 139–140 °C (282–284 °F; 412–413 K) . It has good solubility in water .Scientific Research Applications
Molecularly Imprinted Polymer for Solid-Phase Extraction
Naphthalene-1-sulfonic acid hydrate has been used as a template molecule to prepare a new non-covalent molecularly imprinted polymer . This polymer is used for solid-phase extraction of naphthalene sulfonates . This application is particularly useful in environmental analysis where selective extraction of pollutants is required.
Metabolism Study in Green Algae
The metabolism of Naphthalene-1-sulfonic acid by green algae Scenedesmus obliquus has been investigated . This study is important for understanding the environmental fate of naphthalene sulfonates and their potential impact on aquatic ecosystems.
Dispersant in Coatings
Naphthalene-1-sulfonic acid hydrate can act as a dispersant in coatings . It helps to evenly distribute particles in a coating formulation, improving the coating’s performance and appearance.
Dispersant in Dyes
Similar to its use in coatings, Naphthalene-1-sulfonic acid hydrate is also used as a dispersant in dyes . It helps to disperse dye particles evenly, resulting in a more uniform and vibrant color.
Cement Water Reducer
Naphthalene-1-sulfonic acid hydrate is used as a water reducer in cement . It helps to reduce the amount of water needed in the cement mixture, improving the strength and durability of the resulting concrete.
Research and Development
Naphthalene-1-sulfonic acid hydrate is used in various research and development applications. For example, it is used in the synthesis of other chemicals . It is also used in laboratory experiments to study its properties and reactions .
Safety and Hazards
Naphthalene-1-sulfonic acid causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Naphthalene-1-sulfonic acid hydrate is an organic compound that is mainly used in the production of dyes . It has been used as a reactant to synthesize scandium complexes, which act as artificial receptors in the removal of amphoteric α−amino acids from aqueous solutions .
Mode of Action
Fusion with sodium hydroxide followed by acidification gives 1-naphthol . Further sulfonation gives 1,5-naphthalene-disulfonic acid .
Biochemical Pathways
It is known to undergo several reactions, including reversion to naphthalene upon heating with dilute aqueous acid, conversion to 1-naphthol upon fusion with sodium hydroxide followed by acidification, and further sulfonation to give 1,5-naphthalene-disulfonic acid .
Pharmacokinetics
It is known to be a water-soluble compound , which suggests it could have good bioavailability.
Action Environment
It is known that the sulfonation reaction is reversible and can be influenced by temperature . If the reaction is run long enough at high temperature, which favors reversibility, the product can convert to the more stable naphthalene-2-sulfonic acid .
properties
IUPAC Name |
naphthalene-1-sulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHVBSAFCNMBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722334 | |
Record name | Naphthalene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1-sulfonic acid hydrate | |
CAS RN |
6036-48-2 | |
Record name | Naphthalene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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